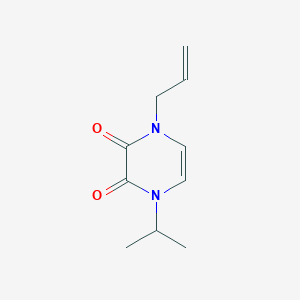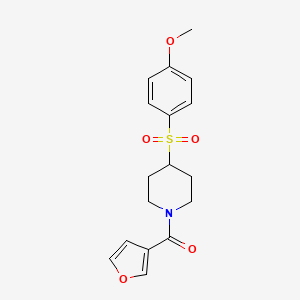
Furan-3-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-3-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone is a complex organic compound that features a furan ring, a methoxyphenyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-3-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the furan ring and the piperidine ring separately. The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds. The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of appropriate precursors.
The final step involves the coupling of the furan ring with the piperidine ring, followed by the introduction of the methoxyphenylsulfonyl group. This can be achieved through a series of reactions, including nucleophilic substitution and sulfonylation reactions, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Furan-3-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The methoxyphenylsulfonyl group can be reduced to form the corresponding thiol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the methoxyphenylsulfonyl group can yield thiols.
Scientific Research Applications
Furan-3-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for therapeutic applications, such as anti-inflammatory or anti-cancer agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Furan-3-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring and the methoxyphenylsulfonyl group could play a role in binding to these targets, while the piperidine ring could influence the compound’s overall conformation and activity.
Comparison with Similar Compounds
Furan-3-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone can be compared with other similar compounds, such as:
Furan derivatives: These compounds share the furan ring and may have similar reactivity and applications.
Piperidine derivatives: These compounds share the piperidine ring and may have similar biological activities.
Methoxyphenylsulfonyl derivatives: These compounds share the methoxyphenylsulfonyl group and may have similar chemical properties.
Properties
IUPAC Name |
furan-3-yl-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-22-14-2-4-15(5-3-14)24(20,21)16-6-9-18(10-7-16)17(19)13-8-11-23-12-13/h2-5,8,11-12,16H,6-7,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYCIIPDDAPBPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
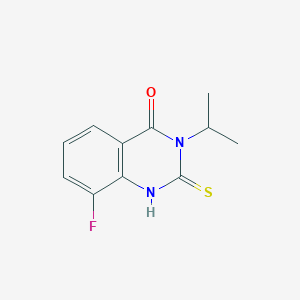

![(1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2381591.png)
![3-Chloro-2-{4-[(4-nitrobenzyl)oxy]benzyl}-5-(trifluoromethyl)pyridine](/img/structure/B2381594.png)
![3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole](/img/structure/B2381595.png)
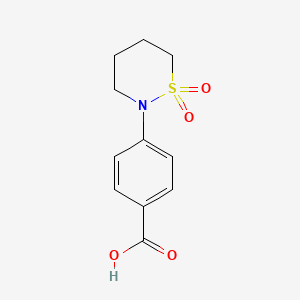

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2381599.png)
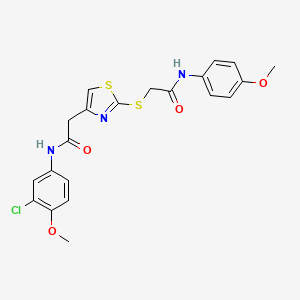
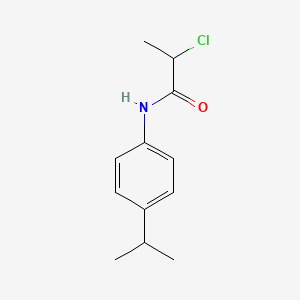
![2-((tert-Butoxycarbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B2381606.png)
![1-(4-fluorophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2381607.png)

